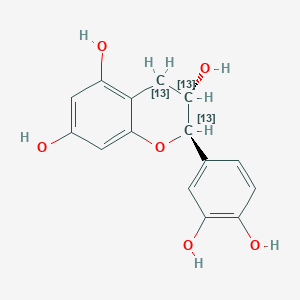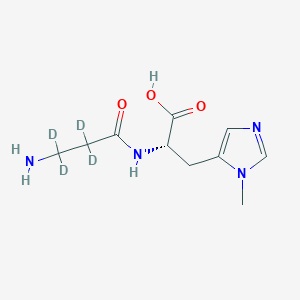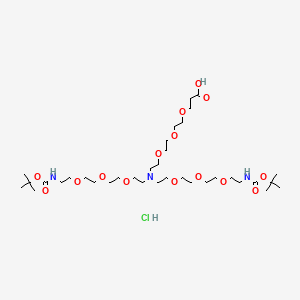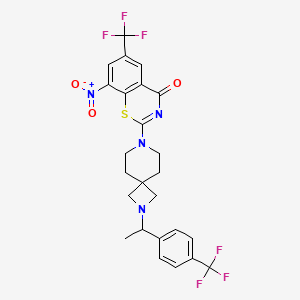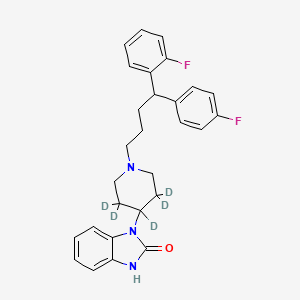
Morin 3-O-|A-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morin 3-O-|A-D-glucopyranoside is a natural flavonoid glycoside derived from morin, a flavonol found in various plants, particularly in the Moraceae family. This compound is known for its diverse biological activities, including antifungal, anticancer, and antioxidant properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Morin 3-O-|A-D-glucopyranoside can be synthesized through microbial transformation of morin using Cunninghamella species. This method involves the glucosylation of morin, resulting in the formation of the glucoside . The reaction conditions typically include the use of microbial cultures under controlled temperature and pH conditions to facilitate the transformation.
Industrial Production Methods
Industrial production of this compound may involve large-scale microbial fermentation processes. These processes utilize specific strains of microorganisms capable of converting morin into its glucoside form. The fermentation is followed by extraction and purification steps to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
Morin 3-O-|A-D-glucopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired transformation, typically involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with enhanced biological activities. For example, oxidation reactions can produce oxidized derivatives with improved antioxidant properties, while substitution reactions can yield alkylated derivatives with increased antifungal activity .
Applications De Recherche Scientifique
Morin 3-O-|A-D-glucopyranoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying flavonoid glycosides and their chemical transformations.
Medicine: this compound exhibits potential therapeutic effects, including anticancer, antifungal, and antioxidant activities.
Mécanisme D'action
The mechanism of action of Morin 3-O-|A-D-glucopyranoside involves its interaction with various molecular targets and pathways. The compound exerts its effects by:
Inhibiting Enzymes: It inhibits enzymes such as reverse transcriptase, protein-tyrosine kinase, and xanthine oxidase, which are involved in various biological processes.
Scavenging Free Radicals: The compound acts as an antioxidant by scavenging free radicals and reducing oxidative stress.
Modulating Signaling Pathways: This compound modulates signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its anticancer and anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Morin 3-O-|A-D-glucopyranoside is unique compared to other similar flavonoid glycosides due to its specific biological activities and chemical structure. Similar compounds include:
Quercetin 3-O-|A-D-glucopyranoside: Similar in structure but differs in the position of hydroxyl groups, leading to different biological activities.
Kaempferol 3-O-|A-D-glucopyranoside: Another flavonoid glycoside with distinct antioxidant and anticancer properties.
Myricetin 3-O-|A-D-glucopyranoside: Known for its potent antioxidant activity, but with a different substitution pattern on the flavonoid backbone.
This compound stands out due to its unique combination of antifungal, anticancer, and antioxidant properties, making it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C21H20O12 |
|---|---|
Poids moléculaire |
464.4 g/mol |
Nom IUPAC |
2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C21H20O12/c22-6-13-15(27)17(29)18(30)21(32-13)33-20-16(28)14-11(26)4-8(24)5-12(14)31-19(20)9-2-1-7(23)3-10(9)25/h1-5,13,15,17-18,21-27,29-30H,6H2/t13-,15-,17+,18-,21+/m1/s1 |
Clé InChI |
FHFOMZFUWNHILS-QSOFNFLRSA-N |
SMILES isomérique |
C1=CC(=C(C=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES canonique |
C1=CC(=C(C=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


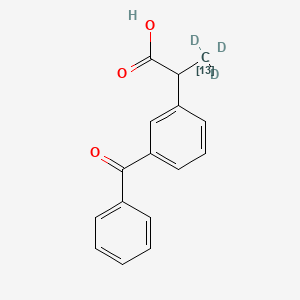
![4-methyl-7-[[5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]methoxy]chromen-2-one](/img/structure/B12414863.png)
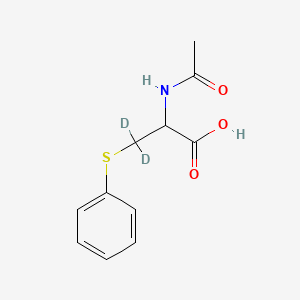
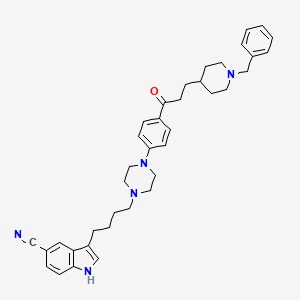

![3,5-Dimethyl-4-{[2-({1-[4-(methylsulfonyl)benzyl]piperidin-4-yl}amino)pyrimidin-4-yl]oxy}benzonitrile](/img/structure/B12414894.png)
